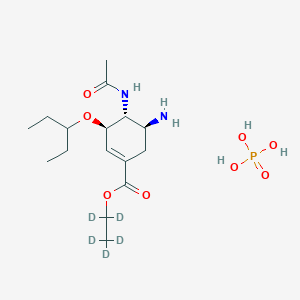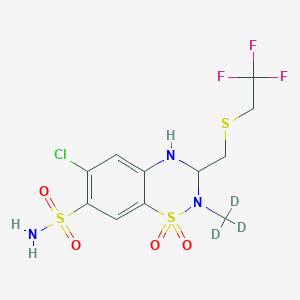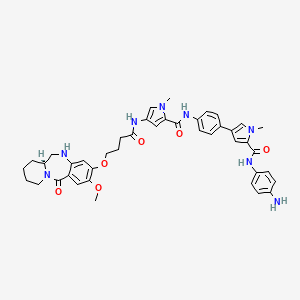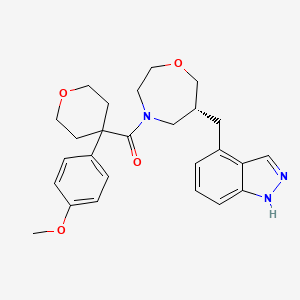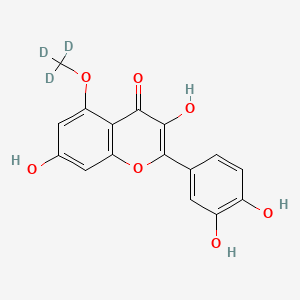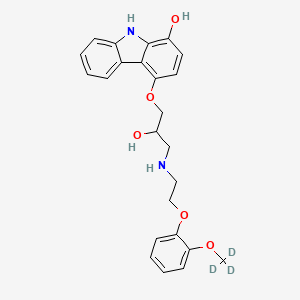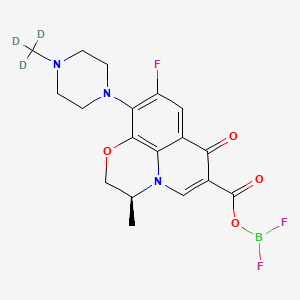
Hydroxy Pioglitazone (M-II)-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy Pioglitazone (M-II)-d4 is a deuterated form of Hydroxy Pioglitazone (M-II), a metabolite of Pioglitazone. Pioglitazone is a thiazolidinedione class drug used primarily to manage type 2 diabetes mellitus by improving insulin sensitivity. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Pioglitazone due to its stable isotope labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy Pioglitazone (M-II)-d4 involves the incorporation of deuterium atoms into the Hydroxy Pioglitazone (M-II) molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: Utilizing deuterated solvents and catalysts to replace hydrogen atoms with deuterium.
Deuterated Reagents: Employing deuterated reagents in the synthesis process to introduce deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to achieve deuterium incorporation.
Chromatographic Purification: Employing advanced chromatographic techniques to purify the final product and remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxy Pioglitazone (M-II)-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to keto derivatives.
Reduction: Formation of reduced metabolites.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Substitution Reagents: Including halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions include:
Keto Pioglitazone (M-III): Formed through oxidation.
Reduced Pioglitazone Metabolites: Resulting from reduction reactions.
Wissenschaftliche Forschungsanwendungen
Hydroxy Pioglitazone (M-II)-d4 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Pioglitazone.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Employed to investigate potential drug-drug interactions.
Biological Research: Used in studies related to insulin sensitivity and glucose metabolism.
Industrial Applications: Utilized in the development of new antidiabetic drugs and formulations.
Wirkmechanismus
Hydroxy Pioglitazone (M-II)-d4 exerts its effects by acting as an agonist at the peroxisome proliferator-activated receptor-gamma (PPARγ) in target tissues such as adipose tissue, skeletal muscle, and liver. Activation of PPARγ increases the transcription of insulin-responsive genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity and glycemic control.
Vergleich Mit ähnlichen Verbindungen
Hydroxy Pioglitazone (M-II)-d4 can be compared with other similar compounds, such as:
Keto Pioglitazone (M-III): Another metabolite of Pioglitazone with different metabolic properties.
Hydroxy Pioglitazone (M-IV): A similar metabolite with slight structural differences.
Rosiglitazone: Another thiazolidinedione class drug with similar pharmacological effects but different metabolic pathways.
This compound is unique due to its stable isotope labeling, which makes it particularly useful in detailed pharmacokinetic and metabolic studies.
Eigenschaften
Molekularformel |
C19H20N2O4S |
|---|---|
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
5-[[2,3,5,6-tetradeuterio-4-[2-(5-ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H20N2O4S/c1-2-12-5-8-15(20-10-12)16(22)11-25-14-6-3-13(4-7-14)9-17-18(23)21-19(24)26-17/h3-8,10,16-17,22H,2,9,11H2,1H3,(H,21,23,24)/i3D,4D,6D,7D |
InChI-Schlüssel |
RMTFRGFLVHAYCI-ZDPIWEEJSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCC(C3=NC=C(C=C3)CC)O)[2H] |
Kanonische SMILES |
CCC1=CN=C(C=C1)C(COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


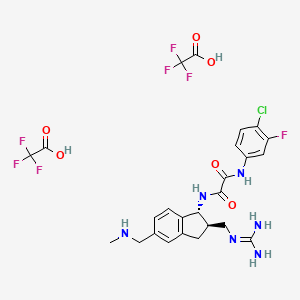


![4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B12415804.png)
